M2/M3 Muscarinic Receptor Affinity Over β2-Adrenergic Receptor: A Direct Head-to-Head Comparison
Piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate demonstrates a clear affinity preference for muscarinic M2 and M3 receptors over the β2-adrenergic receptor (β2AR). In a direct binding assay comparison, the compound exhibited M2 pKi = 7.33 and M3 pKi = 7.51, compared to β2AR pKi = 4.94, indicating a difference of approximately 2.4-2.6 log units (roughly 250-400 fold) in affinity . This selectivity window is a defining characteristic that distinguishes it from non-selective muscarinic antagonists or compounds with significant β2AR activity.
| Evidence Dimension | Receptor Binding Affinity (pKi) |
|---|---|
| Target Compound Data | M2 pKi = 7.33; M3 pKi = 7.51; β2AR pKi = 4.94 |
| Comparator Or Baseline | β2AR (Beta-2 adrenergic receptor) |
| Quantified Difference | Δ pKi (M2 vs β2AR) ≈ 2.39; Δ pKi (M3 vs β2AR) ≈ 2.57 |
| Conditions | Radioligand displacement binding assay (as reported by MedChemExpress product datasheet) |
Why This Matters
This selectivity profile is critical for researchers developing subtype-selective tools for muscarinic pharmacology studies, where muscarinic activity must be cleanly separated from adrenergic effects.
